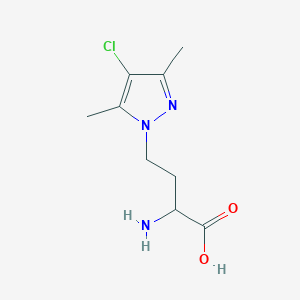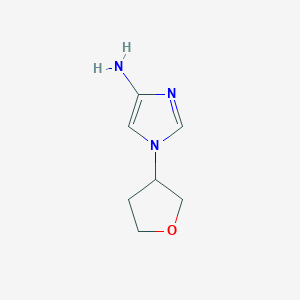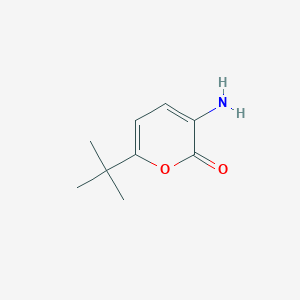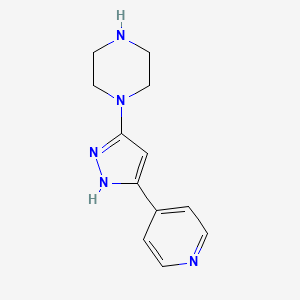
1-Chloro-2-methyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-methyldecane is an organic compound belonging to the class of alkyl halides. It is characterized by a chlorine atom attached to the first carbon of a decane chain, with a methyl group attached to the second carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyldecane can be synthesized through the chlorination of 2-methyldecane. This process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and exposed to controlled chlorination conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-methyldecane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Elimination Reactions: In the presence of strong bases like sodium ethoxide, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is 2-methyldecene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methyldecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active compounds.
Medicine: It can be a precursor in the synthesis of pharmaceutical compounds, particularly those requiring a specific alkyl chain length.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-chloro-2-methyldecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon atom more susceptible to nucleophilic attack. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
1-Chlorodecane: Similar in structure but lacks the methyl group on the second carbon.
2-Chlorodecane: The chlorine atom is attached to the second carbon instead of the first.
1-Bromo-2-methyldecane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-2-methyldecane is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of the methyl group can lead to steric hindrance, affecting the reaction rates and mechanisms compared to its non-methylated counterparts.
Eigenschaften
Molekularformel |
C11H23Cl |
|---|---|
Molekulargewicht |
190.75 g/mol |
IUPAC-Name |
1-chloro-2-methyldecane |
InChI |
InChI=1S/C11H23Cl/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
FNCYSQFDCZDQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)


![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)









![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
